molecular formula C9H13N3O2 B13155378 1-(Piperidin-3-yl)-1H-imidazole-4-carboxylic acid

1-(Piperidin-3-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B13155378
M. Wt: 195.22 g/mol
InChI Key: WNCVGGKCVWEJFR-UHFFFAOYSA-N
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Description

1-(Piperidin-3-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole core substituted with a piperidin-3-yl group at position 1 and a carboxylic acid moiety at position 4. The piperidine ring contributes to conformational flexibility and may enhance bioavailability or target binding in biological systems.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

1-piperidin-3-ylimidazole-4-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c13-9(14)8-5-12(6-11-8)7-2-1-3-10-4-7/h5-7,10H,1-4H2,(H,13,14)

InChI Key

WNCVGGKCVWEJFR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2C=C(N=C2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Piperidin-3-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of piperidine derivatives with imidazole carboxylic acid can be catalyzed by various agents to yield the desired product. Industrial production methods often employ green chemistry principles, utilizing catalysts such as ionic liquids to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

1-(Piperidin-3-yl)-1H-imidazole-4-carboxylic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(Piperidin-3-yl)-1H-imidazole-4-carboxylic acid is a compound with significant interest in medicinal chemistry because of its diverse biological activities. It serves as a building block for chemical synthesis.

While the search results do not contain comprehensive data tables and well-documented case studies focusing solely on the applications of this compound, they do provide information on related compounds and their applications, which can offer insights into the potential uses of this compound:

  • NLRP3 Inhibitors Chemical modulation of 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold as a novel NLRP3 inhibitor has been studied. Several derivatives of benzo[d]imidazole-2-one were synthesized and screened in vitro for their pharmacological properties . Certain compounds showed the ability to prevent pyroptosis and decrease IL-1β release in LPS/ATP-treated macrophages . Computational simulations were applied to identify possible binding sites and suggest a mechanism of protein-ligand binding .
  • CoV Mpro Inhibitors: 1,4,4-trisubstituted piperidines represent a novel class of non-covalent CoV Mpro inhibitors that may warrant further optimization and development . Novel analogues of 1,4,4-trisubstituted piperidine were synthesized and modified to explore their anti-CoV potential .
  • Use in Groundwater Treatment: Henry’s Law is applied to groundwater treatment, where air strippers are used to remove contaminants from water .
  • Activation Analysis: Activation analysis, which offers sensitivity exceeding conventional quantitative analysis, is used for quality control . It is especially useful in processing rare or expensive materials, as it requires only a fraction of a gram of material .

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 1-(Piperidin-3-yl)-1H-imidazole-4-carboxylic acid and related compounds:

Compound Name Core Structure Substituents Functional Groups Safety Notes (if available) Reference
This compound Imidazole Piperidin-3-yl at position 1 Carboxylic acid at C4 Not reported -
4-(1H-Pyrazol-4-yl)piperidine Piperidine Pyrazole at position 4 None Not reported
SAK3 (Ethyl 8′-methyl-2′,4-dioxo-2-(piperidin-1-yl)-spiro[cyclopentene-imidazo[1,2-a]pyridine]-3-carboxylate) Spiro-imidazo-pyridine Piperidinyl, ester groups Ester, ketone Not reported
1-(2-Oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid Triazole Oxo-piperidinyl ethyl chain Carboxylic acid at C4 Acute toxicity, skin corrosion
1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid Pyrazine/Pyrazole Piperidin-1-yl on pyrazine Carboxylic acid at C3 Not reported

Key Observations:

  • Core Heterocycle Diversity : The target compound’s imidazole core differs from triazole () or pyrazine/pyrazole systems (), which may alter electronic properties and binding affinities .
  • Substituent Position : The piperidin-3-yl group (target compound) vs. piperidin-1-yl () affects steric and electronic interactions. Piperidine substitution at position 3 may enhance conformational flexibility compared to 1-yl analogs .
  • Functional Groups : Carboxylic acid at C4 (target) vs. esters (SAK3, ) or C3-carboxylic acid () influences solubility and metabolic stability. Carboxylic acids generally improve water solubility but may reduce membrane permeability compared to esters .

Biological Activity

1-(Piperidin-3-yl)-1H-imidazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring attached to an imidazole moiety with a carboxylic acid functional group. This unique structure contributes to its interaction with various biological targets, enhancing its potential as a therapeutic agent.

Biological Activities

1. Anti-inflammatory Effects

Research has demonstrated that derivatives of imidazole, including this compound, exhibit anti-inflammatory properties. A study indicated that related compounds significantly inhibited nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages. The most potent compound in this series showed an IC50 value of 0.86 µM for NO inhibition and 1.87 µM for TNF-α inhibition, suggesting that structural modifications can enhance anti-inflammatory activity .

2. Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. In vitro studies indicate that piperidine derivatives possess antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests that the piperidine component may play a crucial role in enhancing the bioactivity of these compounds.

3. NLRP3 Inhibition

Recent studies have identified the compound as a potential inhibitor of the NLRP3 inflammasome, which is involved in inflammatory responses. A series of benzo[d]imidazole derivatives were synthesized, with some showing significant inhibition of IL-1β release in LPS/ATP-stimulated human macrophages . The mechanism involves binding to specific sites on the NLRP3 protein, thereby preventing its activation and subsequent inflammatory cascade.

The biological activities of this compound can be attributed to several mechanisms:

  • Protein-Ligand Interactions : Computational studies have suggested that the compound binds effectively to target proteins involved in inflammatory pathways, modulating their activity.
  • Inhibition of Enzyme Activity : The compound may inhibit enzymes such as fatty acid amide hydrolase (FAAH), which is involved in endocannabinoid degradation, thus prolonging the action of endogenous cannabinoids .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of imidazole derivatives:

StudyFocusKey Findings
Gastaldi et al., 2021NLRP3 InhibitionIdentified compounds that inhibited IL-1β release in macrophages with promising anti-inflammatory effects .
Antibacterial Activity StudyAntimicrobial PropertiesDemonstrated potent antibacterial activity against S. aureus and E. coli with MIC values ranging from 0.0039 to 0.025 mg/mL .
Anti-inflammatory AgentsInhibition of NO and TNF-αReported IC50 values for NO (0.86 µM) and TNF-α (1.87 µM), highlighting the compound's potential as an anti-inflammatory agent .

Q & A

Q. 1.1. How is 1-(Piperidin-3-yl)-1H-imidazole-4-carboxylic acid synthesized, and what analytical methods confirm its structure?

Methodological Answer: The synthesis typically involves cyclocondensation or nucleophilic substitution strategies. For example, piperidine derivatives can be functionalized via reflux with HBr to introduce the imidazole-carboxylic acid moiety . Key steps include:

  • Cyclocondensation : Reacting ethyl acetoacetate with appropriate amines (e.g., substituted hydrazines) under reflux conditions .
  • Functionalization : Coupling pre-synthesized piperidine derivatives with imidazole intermediates using carbodiimide-based coupling agents.

Q. Analytical Validation :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns (e.g., distinguishing piperidine C3 substitution) .
  • Mass Spectrometry (ES-MS) : Validates molecular weight and fragmentation patterns .
  • Elemental Analysis (CHN) : Ensures purity and stoichiometric composition .

Q. 1.2. What are the key physicochemical properties (e.g., solubility, pKa, stability) of this compound under laboratory conditions?

Methodological Answer:

  • Solubility : Predominantly polar due to the carboxylic acid and piperidine groups. Soluble in DMSO, methanol, and acidic buffers (pH < 3), but poorly in non-polar solvents. Adjust pH to enhance aqueous solubility .
  • pKa : The carboxylic acid group has a pKa ~2.5–3.5, while the piperidine nitrogen (basic) has a pKa ~8–8. Use potentiometric titration or computational tools (e.g., MarvinSketch) for precise determination.
  • Stability : Stable under inert atmospheres at −20°C. Degrades in basic conditions (pH > 9) or prolonged exposure to light. Monitor via HPLC for decomposition products .

Advanced Research Questions

Q. 2.1. How can the reactivity of this compound be leveraged to synthesize derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Imidazole Modifications :
    • Electrophilic Substitution : Introduce halogens or nitro groups at the imidazole C2/C5 positions using HNO₃/H₂SO₄ or halogenation agents .
    • Carboxylic Acid Functionalization : Convert to amides via EDC/HOBt coupling with primary/secondary amines .
  • Piperidine Modifications :
    • N-Alkylation : React with alkyl halides to explore steric effects on receptor binding .
    • Ring Expansion : Transform piperidine to azepane via Beckmann rearrangement for conformational studies .

Q. 2.2. What in vitro or in vivo models are suitable for assessing its biological activity, and what mechanistic insights are plausible?

Methodological Answer:

  • Target Identification : Prioritize histamine receptors (H1/H4) due to structural analogs showing dual ligand activity . Use radioligand displacement assays (³H-mepyramine for H1, ³H-histamine for H4).
  • In Vivo Models :
    • Anti-inflammatory : Murine models of dermatitis (evaluate edema reduction via plethysmometry) .
    • Neuropharmacology : Zebrafish assays for blood-brain barrier permeability .
  • Mechanistic Probes : Use calcium flux assays (FLIPR) to measure GPCR activation or inhibition .

Q. 2.3. How can contradictory data (e.g., solubility vs. bioactivity) be resolved in SAR studies?

Methodological Answer:

  • Controlled Replication : Standardize solvent systems (e.g., DMSO stock concentration ≤10 mM) to avoid precipitation artifacts .
  • Orthogonal Assays : Compare HPLC purity data with biological activity; impurities >5% may skew results .
  • Computational Modeling : Use molecular dynamics simulations to correlate solubility (logP) with receptor binding energy (ΔG) .

Q. 2.4. What computational approaches predict its interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding poses with histamine receptors. Prioritize hydrogen bonding between the carboxylic acid and receptor Glu/Asp residues .
  • QSAR Models : Train models on imidazole-piperidine derivatives using descriptors like topological polar surface area (TPSA) and logD .
  • ADMET Prediction : SwissADME predicts BBB permeability (TPSA >70 Ų reduces penetration) and CYP450 inhibition risks .

Safety and Handling

Q. 3.1. What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritation reported in analogs) .
  • Ventilation : Use fume hoods to prevent inhalation of fine powders (risk of respiratory irritation) .
  • Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal. Collect organic waste in halogen-resistant containers .

Q. 3.2. How should stability be monitored during long-term storage?

Methodological Answer:

  • Storage Conditions : Store at −20°C under argon in amber vials to prevent photodegradation .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC .

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